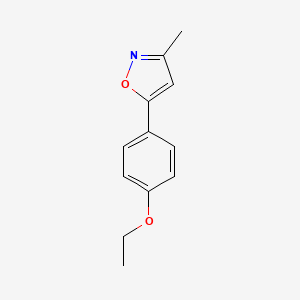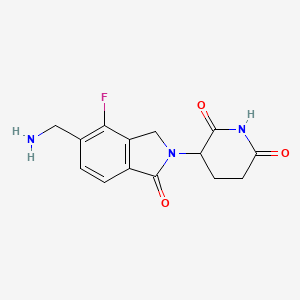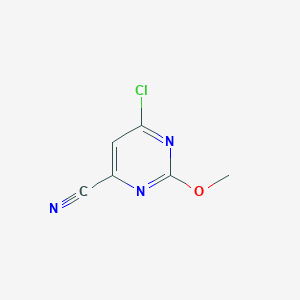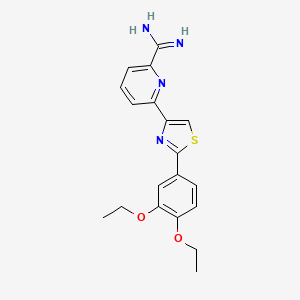![molecular formula C15H14N2 B13676694 5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13676694.png)
5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a pyridine ring, with a methyl group at the 5-position and a p-tolyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine can be achieved through various methods. One efficient protocol involves the cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via a three-component reaction. This method is catalyst-free, uses green solvents, and is operationally simple, scalable, and eco-friendly . The product can be collected through simple filtration, avoiding tedious and expensive purification techniques.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar multi-component reactions. The use of green solvents and catalyst-free conditions makes the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under mild conditions.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and p-tolyl groups.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using photocatalysis strategies.
Reduction: Mild reducing agents such as sodium borohydride.
Substitution: Halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be used in further synthetic applications.
Applications De Recherche Scientifique
5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of agrochemicals such as insecticides, fungicides, and herbicides.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused bicyclic structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridines: These compounds have a different fusion pattern but share similar chemical properties and applications.
Uniqueness
5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H14N2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
5-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2/c1-11-6-8-13(9-7-11)14-10-17-12(2)4-3-5-15(17)16-14/h3-10H,1-2H3 |
Clé InChI |
BZZLQPBKYJRRSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN3C(=CC=CC3=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol](/img/structure/B13676631.png)
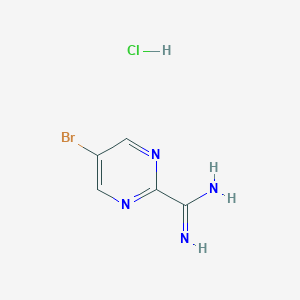
![Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13676634.png)
![N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13676638.png)
![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)
![2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13676646.png)

